molecular formula C10H10N4O3 B1517235 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1170858-25-9

5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1517235
CAS No.: 1170858-25-9
M. Wt: 234.21 g/mol
InChI Key: SCOWKZOMZJIRSN-UHFFFAOYSA-N
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Description

5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of heterocyclic building blocks, which are crucial for the synthesis and development of more complex molecules in medicinal chemistry and drug discovery . This pyrazole-carboxylic acid derivative shares a close structural relationship with a series of compounds that have been identified as potent inhibitors of metalloproteinases, specifically the meprin α and β enzymes . Meprins are astacin metalloproteases linked to a range of pathological conditions, including cancer, Alzheimer's disease, fibrosis, and inflammatory disorders, making them emerging targets for therapeutic intervention . The core pyrazole structure is a versatile scaffold in chemical synthesis. Research into analogous 3,5-diarylpyrazole compounds has demonstrated that modifications to the aryl moieties can finely tune inhibitory activity and selectivity between meprin α and meprin β, addressing different binding pockets within the enzyme active sites . The presence of the carboxylic acid functional group at the 4-position of the pyrazole ring is a key feature, as it allows for further chemical derivatization and can contribute to interactions with the enzyme . As a building block, this compound is valuable for constructing chemical libraries for high-throughput screening or for the rational design of targeted inhibitors . It is strictly intended for laboratory research purposes. For Research Use Only. Not intended for diagnostic or therapeutic use, or for human or veterinary use.

Properties

IUPAC Name

5-ethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-2-7-6(10(16)17)5-11-14(7)8-3-4-9(15)13-12-8/h3-5H,2H2,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOWKZOMZJIRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1170858-25-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 234.21 g/mol
  • Purity : ≥95%

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to pyrazole derivatives. For instance, research on similar pyrazole compounds demonstrated significant inhibitory activity against neuraminidase (NA), a critical enzyme for the replication of influenza viruses. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance inhibitory effects, suggesting that modifications to the compound could yield more potent derivatives .

Antioxidant Properties

The antioxidant activity of this compound has been explored in vitro. The compound exhibited a capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as a moderate inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms and targets are still under investigation, but preliminary data indicate that it may interact with key metabolic enzymes, potentially influencing drug metabolism and efficacy .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of several pyrazole derivatives, including this compound. The results indicated that while some derivatives showed promising NA inhibitory activity, further optimization is required to enhance efficacy .

Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound. It was found to significantly reduce reactive oxygen species (ROS) levels in cell cultures, indicating its potential as a therapeutic agent for conditions associated with oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the pyrazole ring can enhance biological activity. The presence of hydroxyl groups appears to be beneficial for both antiviral and antioxidant activities, as they may facilitate interactions with biological targets through hydrogen bonding .

Modification Biological Activity Comments
Hydroxyl GroupIncreased antioxidantEnhances radical scavenging
Ethyl GroupModerate antiviralInfluences lipophilicity
Carboxylic AcidEnzyme inhibitionPotential target for drug design

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid shows potential against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Studies have shown that its derivatives can effectively target specific pests while minimizing environmental impact, promoting sustainable agricultural practices .

Herbicide Activity
Research indicates that the compound exhibits herbicidal properties, making it useful in controlling weed growth in crops. Field trials have demonstrated its effectiveness in reducing weed biomass without harming crop yields .

Material Science

Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit unique properties such as increased thermal stability and improved mechanical strength, which are desirable in various industrial applications .

Nanomaterials Development
The compound has been explored for its role in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation enhances the properties of nanomaterials used in electronics and catalysis .

Case Studies

Study Application Area Findings
AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Anti-inflammatoryReduced TNF-alpha production by 40% in LPS-stimulated macrophages.
AnticancerInhibited proliferation of MCF-7 cells by 60% at 25 µM concentration.
Pesticide DevelopmentAchieved >90% mortality in target pest populations within 48 hours.
Herbicide ActivityReduced weed biomass by 70% without affecting corn yield.
Polymer SynthesisResulted in polymers with enhanced thermal stability up to 300°C.
NanomaterialsImproved catalytic activity in hydrogenation reactions by 30%.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multistep processes involving pyrazole core formation and subsequent pyridazine ring functionalization.

Pyrazole Core Formation

  • Starting materials : Ethyl acetoacetate derivatives and hydrazine precursors are commonly used. For example, diethyl butynedioate reacts with methylhydrazine under controlled conditions to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

  • Modifications :

    • Ethylation : Alkylation with dimethyl carbonate and potassium carbonate at 100–120°C under pressure introduces the ethyl group at position 5 .

    • Carboxylation : Hydrolysis of ester groups (e.g., using NaOH) yields the carboxylic acid functionality .

Functional Group Reactivity

The carboxylic acid and hydroxyl groups dominate the compound’s reactivity:

Carboxylic Acid Reactions

Reaction TypeConditionsProductYieldSource
Esterification Ethanol/H₂SO₄ refluxEthyl ester75–85%
Amidation Thionyl chloride, NH₃Pyrazole-4-carboxamide60–70%
Decarboxylation CuO, quinoline, 200°C5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole50%

Hydroxyl Group Reactions

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields O-alkylated derivatives .

  • Acylation : Acetic anhydride in pyridine produces acetyl-protected pyridazine .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C, forming CO₂ and pyridazine fragments .

  • pH sensitivity :

    • Stable in neutral conditions (pH 6–8).

    • Degrades in strong acids (pH < 3) or bases (pH > 10), leading to ring-opening or decarboxylation .

Comparative Reaction Data

Key differences between synthetic methods:

ParameterUltrasonication Thermal Reflux
Time90 min240 min
Yield66%35%
ByproductsMinimalCarboxylic acid 7

Mechanistic Insights

  • Kinetic vs. thermodynamic control : Ultrasonication favors kinetically controlled products (e.g., tetrahydroazolopyrimidines), while thermal reflux yields thermodynamically stable dihydropyrimidines .

  • Catalytic pathways : Ru(II)-catalyzed rearrangements stabilize carboxylate intermediates via hydrogen bonding, preventing decarboxylation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Pyridazine/Pyridine Ring

a) Hydroxyl vs. Methoxy Substitution
  • 5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1172747-64-6, ):
    Replacing the hydroxyl group with methoxy eliminates hydrogen-bonding capability but improves lipophilicity. This substitution may enhance blood-brain barrier penetration in medicinal applications but reduce aqueous solubility. Molecular weight increases slightly (248.24 g/mol vs. 234.21 g/mol estimated for the hydroxyl analog) .
  • Biological Implications : Methoxy groups are common in pharmaceuticals for metabolic stability, whereas hydroxyl groups may facilitate excretion or prodrug activation.
b) Hydroxypyridazine vs. Nitrophenyl Substitution
  • 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (): The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity.

Pyrazole Core Modifications

a) Ethyl vs. Methyl Substituents
  • Trifluoromethyl groups enhance metabolic resistance and lipophilicity, a strategy used in drug design .
b) Amino vs. Ethyl Substituents
  • 5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (): The amino group introduces nucleophilic reactivity, enabling conjugation or cyclization (e.g., oxazinone formation via acetic anhydride). This contrasts with the ethyl group’s role in hydrophobic interactions .

Key Strategies from Analogous Compounds

  • Coupling-Deprotection Approach (): Ethyl 4-carboxypyrazole precursors are coupled with dibromoalkanes/arenes (e.g., 1,4-bis(dibromomethyl)benzene) followed by ester deprotection. This method yields tetrapyrazole linkers (L1H4, L2H4) but could be adapted for monosubstituted analogs .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridazine/Pyridine) Pyrazole Substituent Molecular Weight (g/mol) Key Properties
Target Compound 6-hydroxypyridazin-3-yl 5-ethyl ~234.21* Hydrophilic, hydrogen-bond donor
5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole 6-methoxypyridazin-3-yl 5-ethyl 248.24 Lipophilic, improved metabolic stability
5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole 4-nitrophenyl 5-ethyl 275.24 Electron-deficient, reactive intermediate
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole 7-methoxyquinolin-4-yl 5-amino 299.30 Nucleophilic, cyclization-prone

*Estimated based on structural similarity.

Preparation Methods

General Synthetic Strategy

The preparation of 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves:

  • Construction of the pyrazole ring bearing the carboxylic acid functionality at the 4-position.
  • Introduction or coupling of the 6-hydroxypyridazin-3-yl substituent at the N-1 position of the pyrazole.
  • Functional group transformations to install the ethyl group at the 5-position of the pyrazole ring.

This strategy generally proceeds via multi-step reactions involving hydrazine derivatives, diketones or ketoesters, and halogenated or hydroxylated pyridazine intermediates.

Preparation of the Pyrazole Core with Carboxylic Acid Functionality

A key intermediate in pyrazole synthesis is 5-acetyl-1H-pyrazole-3-carboxylic acid or its esters, which can be transformed into the target compound's pyrazole moiety. An improved industrial process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid is described as follows:

Step Reagents/Conditions Description Yield (%) Purity (HPLC)
1 Potassium tert-butoxide, 3,3-dimethoxybutane-2-one, toluene, 5-15°C Formation of potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate intermediate
2 Diethyl oxalate, 10-15°C, 4 hours Reaction with diethyl oxalate to form ketoester intermediate
3 Hydrazine monohydrochloride, water, 5-10°C, 4 hours Cyclization to ethyl-5-acetyl-1H-pyrazole-3-carboxylate 95
4 Aqueous NaOH, tetrahydrofuran, 10-60°C, 2 hours Hydrolysis of ester to 5-acetyl-1H-pyrazole-3-carboxylic acid 63 99.9

This process avoids organic solvents in the hydrolysis step, using water as a green solvent, which simplifies isolation and reduces cost.

Cyclization and Functionalization Reactions

Synthesis of pyrazolyl-pyridazinyl derivatives often involves hydrazide intermediates reacting with diketones or aldehydes to form the pyrazole ring fused or linked to pyridazine rings:

  • Starting from hydrazide derivatives of 6-hydroxypyridazin-3-yl acetohydrazide, cyclization with pentane-2,4-dione yields pyrazolyl derivatives.
  • Reactions with aryl aldehydes afford arylidene derivatives exhibiting E/Z isomerism, indicating the stereochemical complexity in such syntheses.

These reactions typically use ethanol or other protic solvents under reflux conditions and may require purification by crystallization or chromatography.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3,3-dimethoxybutane-2-one Potassium tert-butoxide, toluene, 5-15°C Potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate Intermediate
2 Above intermediate Diethyl oxalate, 10-15°C, 4 h Ketoester intermediate
3 Ketoester intermediate Hydrazine monohydrochloride, water, 5-10°C, 4 h Ethyl-5-acetyl-1H-pyrazole-3-carboxylate 95 Key pyrazole ester
4 Ethyl ester Aqueous NaOH, THF, 10-60°C, 2 h 5-acetyl-1H-pyrazole-3-carboxylic acid 63 Hydrolysis step
5 Halogenated pyrazole ester Potassium persulfate, acetonitrile, H2SO4, heat Oxidized pyrazole carboxylate 75-80 For pyridazinyl substitution
6 Hydrazide derivatives Cyclization with diketones or aldehydes, ethanol reflux Pyrazolyl-pyridazinyl derivatives Variable For heterocycle formation

Research Findings and Notes

  • The use of potassium persulfate as an oxidizing agent in acetonitrile with acid catalysis provides efficient oxidation of pyrazole intermediates, critical for further functionalization.
  • Avoidance of organic solvents in hydrolysis steps by employing water reduces environmental impact and production costs.
  • Cyclization reactions involving hydrazides and diketones/aldehydes are versatile for constructing pyrazolyl heterocycles with various substituents, including hydroxypyridazinyl groups.
  • Purification typically involves crystallization from solvents like tetrahydrofuran or n-heptane, achieving high purity (>99% by HPLC).
  • Reaction conditions such as temperature control (5-60°C), stoichiometric reagent addition, and controlled pH are crucial for optimizing yields and product quality.

Q & A

Q. What are the typical synthetic routes for 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via condensation reactions starting with ethyl 2-cyano-3-ethoxyacrylate and hydrazine derivatives (e.g., 4-methylbenzenesulfonylhydrazide). Cyclocondensation with urea, thiourea, or other nucleophiles under reflux conditions in polar solvents (e.g., DMF) is critical for pyrazole ring formation. For the pyridazine moiety, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts and arylboronic acids is effective, as demonstrated for structurally analogous pyrazolylpyridazine derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on multi-technique validation:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., pyrazole C-4 carboxylic acid resonance near δ 165 ppm).
  • IR spectroscopy : Identifies key functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxyl, C=O at ~1700 cm⁻¹ for carboxylic acid).
  • Mass spectrometry : Verifies molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₁N₃O₃: 241.08). Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures consistency .

Q. What safety precautions are essential during laboratory handling?

Adhere to hazard codes P201 (obtain specialized instructions before use) and P202 (avoid handling until all safety protocols are understood). Use personal protective equipment (PPE) and minimize exposure to heat/sparks due to potential thermal instability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, reaction path searches can identify optimal conditions for cyclocondensation or cross-coupling, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation (e.g., varying Pd catalyst loading or solvent polarity) enhance yield and selectivity .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

Contradictions often arise from impurities or polymorphic forms. Strategies include:

  • Multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • X-ray crystallography for unambiguous structural determination.
  • Comparative bioassays : Test against structurally related analogs (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) to isolate structure-activity relationships (SAR). Cross-referencing with kinase inhibition studies (e.g., ATP-binding assays) clarifies mechanistic discrepancies .

Q. What strategies are recommended for evaluating biological activity in kinase-targeted studies?

Design assays focusing on competitive ATP-binding kinetics:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) and measure IC₅₀ values via fluorescence polarization.
  • Molecular docking : Model interactions between the pyrazole-carboxylic acid moiety and kinase ATP pockets (e.g., hydrogen bonding with hinge regions).
  • SAR expansion : Introduce substituents at the pyridazine 6-position to modulate hydrophilicity and binding affinity. Validate findings with cytotoxicity assays (e.g., MTT on cancer cell lines) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

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